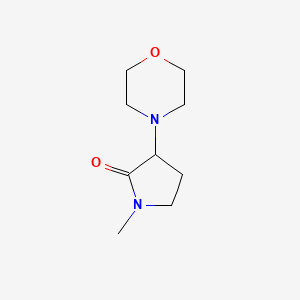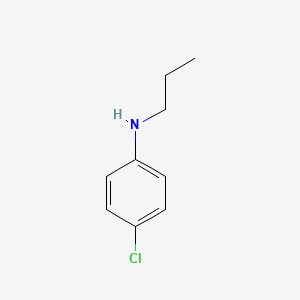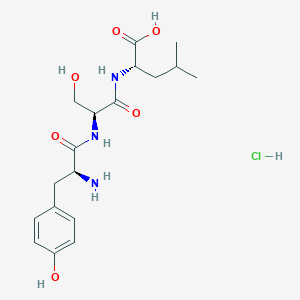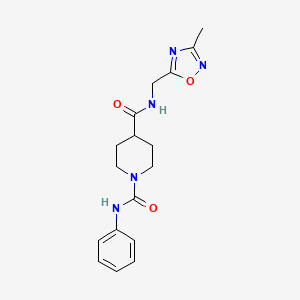![molecular formula C21H23NO7 B2505605 5-(4,7,7-triméthyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamido)isophtalate de diméthyle CAS No. 622356-17-6](/img/structure/B2505605.png)
5-(4,7,7-triméthyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamido)isophtalate de diméthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5-(4,7,7-trimethyl-2,3-dioxobicyclo[221]heptane-1-carboxamido)isophthalate is a complex organic compound characterized by its intricate molecular structure
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bicyclic structure and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, Dimethyl 5-(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamido)isophthalate may be employed in the study of enzyme inhibitors or as a probe in biochemical assays.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's structural features may be exploited to create drugs with specific biological activities.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 5-(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamido)isophthalate typically involves multiple steps, starting with the preparation of the bicyclic core structure. This can be achieved through the Diels-Alder reaction, which forms the bicyclic framework. Subsequent steps include functional group modifications and esterification to introduce the isophthalate moiety.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography, are often employed to streamline the process and enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl 5-(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamido)isophthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce different substituents, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.
Mécanisme D'action
The mechanism by which Dimethyl 5-(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamido)isophthalate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions being studied.
Comparaison Avec Des Composés Similaires
7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid
Tricyclo[2.2.1.0(2,6)]heptane, 1,7-dimethyl-7-(4-methyl-3-pentenyl)
Bicyclo[2.2.1]heptane, 7,7-dimethyl-2-methylene-
Uniqueness: Dimethyl 5-(4,7,7-trimethyl-2,3-dioxobicyclo[22
This comprehensive overview highlights the significance of Dimethyl 5-(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamido)isophthalate in various scientific and industrial fields. Its complex structure and versatile reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Propriétés
IUPAC Name |
dimethyl 5-[(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl)amino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO7/c1-19(2)20(3)6-7-21(19,15(24)14(20)23)18(27)22-13-9-11(16(25)28-4)8-12(10-13)17(26)29-5/h8-10H,6-7H2,1-5H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJRGZAQNOBANB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C(=O)C2=O)C(=O)NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({2-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(phenylthio)pyrazine](/img/new.no-structure.jpg)
![4-butoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2505526.png)

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2505530.png)
![3-bromobicyclo[1.1.1]pentane-1-carboxylic Acid](/img/structure/B2505531.png)

![N-(1-benzylpiperidin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2505533.png)
![(1,4,9-Trioxa-dispiro[4.2.5.2]pentadec-10-yl)-methanol](/img/structure/B2505534.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide](/img/structure/B2505535.png)

![Ethyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2505540.png)
![N-(2-carbamoylphenyl)-1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperidine-3-carboxamide](/img/structure/B2505542.png)
![6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B2505544.png)
